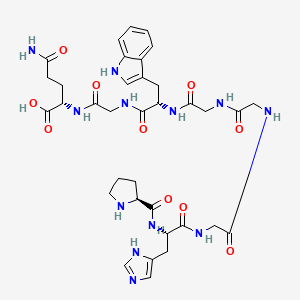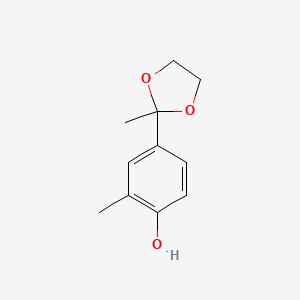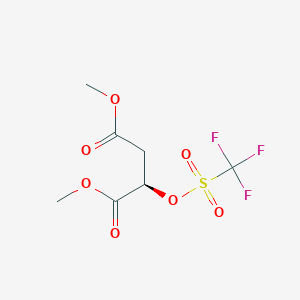![molecular formula C9H11NO B12566442 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which could potentially be adapted for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce dihydro derivatives .
Applications De Recherche Scientifique
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a nicotinic receptor agonist, it binds to nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent downstream signaling pathways . Additionally, its role as a melatonin receptor ligand involves binding to melatonin receptors, which can influence circadian rhythms and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Dihydrofuro[3,2-b]piperidine: Known for its biological activity and structural similarity.
Imidazopyridines: These compounds are isosteres of purine rings and share some bioactivity profiles with furo[2,3-b]pyridines.
Uniqueness
What sets 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its dual role as a nicotinic receptor agonist and melatonin receptor ligand highlights its versatility and potential for therapeutic applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-4,7H,5H2,1-2H3 |
Clé InChI |
KAHGDOPALIVEMS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)N=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)

![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)

![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)

![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)



![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)

